An In-Depth Technical Guide to the Mechanism of Action of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51)
An In-Depth Technical Guide to the Mechanism of Action of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide, commonly known as BW284c51, is a quaternary ammonium compound renowned for its high selectivity as an inhibitor of acetylcholinesterase (AChE). However, its pharmacological profile is more complex, extending beyond simple enzyme inhibition. This technical guide provides a comprehensive analysis of the dual mechanism of action of BW284c51, detailing its potent inhibition of acetylcholinesterase and its significant, noncompetitive antagonism of nicotinic acetylcholine receptors (nAChRs). We will delve into the molecular interactions, kinetic parameters, and structural determinants that govern these activities. Furthermore, this guide furnishes detailed experimental protocols for the characterization of BW284c51's effects, empowering researchers to effectively utilize this compound in their investigations and drug development endeavors.
Introduction: A Profile of a Selective Cholinesterase Inhibitor
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51) is a synthetic, bis-quaternary ammonium compound that has been instrumental in the study of cholinergic systems.[1] Its symmetrical structure, featuring two allyldimethylammoniumphenyl moieties connected by a pentan-3-one linker, underpins its specific interactions with its biological targets.
Initially characterized for its potent and selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), BW284c51 has been widely employed as a pharmacological tool to dissect the roles of these enzymes in neurotransmission and other physiological processes.[2] However, a deeper understanding of its mechanism reveals a more nuanced pharmacological profile, one that includes direct modulation of nicotinic acetylcholine receptors.[3] This dual action necessitates a careful and thorough consideration of its effects in any experimental system.
Chemical and Physical Properties of BW284c51
| Property | Value |
| Chemical Formula | C₂₇H₃₈Br₂N₂O |
| Molecular Weight | 566.41 g/mol |
| CAS Number | 402-40-4 |
| Appearance | Powder |
| Solubility | Water: 19.60-20.40 mg/mL |
| Storage | Room temperature |
The Dual Mechanism of Action of BW284c51
The pharmacological effects of BW284c51 are a composite of two distinct molecular mechanisms: the inhibition of acetylcholinesterase and the blockade of nicotinic acetylcholine receptors.
Acetylcholinesterase Inhibition: A Peripheral Approach
BW284c51 is a highly selective and potent inhibitor of AChE.[2] Its mechanism of inhibition is primarily targeted towards the peripheral anionic site (PAS) of the enzyme, which is located at the entrance of the active site gorge.[4][5]
The interaction of BW284c51 with the PAS is governed by the electrostatic and hydrophobic interactions between the quaternary ammonium groups of the inhibitor and specific amino acid residues within the PAS. Key residues in human AChE that form the binding pocket for BW284c51 include Asp-74 and Trp-286, which act as a common core for the binding of PAS ligands.[4] The binding of BW284c51 to the PAS allosterically modulates the catalytic activity of the enzyme, effectively inhibiting the hydrolysis of acetylcholine.[4]
While a precise Ki value for the inhibition of AChE by BW284c51 is not consistently reported across the literature, its high potency is well-established, with IC₅₀ values in the nanomolar range for murine AChE.[6] The binding of BW284c51 to the PAS can sterically hinder the entry of the substrate, acetylcholine, into the catalytic active site at the bottom of the gorge.[5]
Signaling Pathway: AChE Inhibition by BW284c51
Caption: Noncompetitive blockade of the nAChR ion channel by BW284c51.
Structure-Activity Relationship (SAR)
The unique dual activity of BW284c51 is intrinsically linked to its chemical structure. As a bis-quaternary ammonium compound, the distance between the two positively charged nitrogen atoms is a critical determinant of its interaction with the AChE peripheral anionic site. [7]The pentan-3-one linker provides an optimal spacing of approximately 14 Å, allowing the two allyldimethylammoniumphenyl moieties to effectively span and bind to the PAS. [7] A study on monoquaternary fragments of BW284c51 revealed that while none of the fragments were as potent as the parent compound, some retained micromolar inhibitory activity against human AChE with improved selectivity. [1]This highlights the importance of the bis-quaternary structure for high-affinity binding to AChE. The allyl groups on the quaternary nitrogens may also contribute to the binding affinity and selectivity, although their specific role has not been fully elucidated.
The structural features that govern its nAChR antagonist activity are less well-defined. However, the presence of two bulky, charged phenylammonium groups likely contributes to its ability to physically occlude the ion channel pore.
Experimental Protocols for the Characterization of BW284c51
To aid researchers in the investigation of BW284c51's mechanism of action, we provide detailed, step-by-step methodologies for two key experiments: the determination of AChE inhibition using the Ellman assay and the characterization of nAChR blockade via whole-cell patch-clamp electrophysiology.
Protocol: Determination of AChE Inhibition using the Ellman Assay
The Ellman assay is a colorimetric method for measuring cholinesterase activity. [8]It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Experimental Workflow: Ellman Assay for AChE Inhibition
Caption: Workflow for determining AChE inhibition by BW284c51 using the Ellman assay.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (e.g., from human erythrocytes or electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DMSO (for dissolving BW284c51)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BW284c51 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the BW284c51 stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of ATCI in deionized water (e.g., 15 mM). Prepare fresh daily.
-
Prepare a solution of DTNB in phosphate buffer (e.g., 3 mM). Protect from light.
-
Prepare a solution of AChE in phosphate buffer to a concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Test Wells: Add phosphate buffer, AChE solution, and the desired concentration of BW284c51 working solution.
-
Control Wells (100% activity): Add phosphate buffer, AChE solution, and the same final concentration of DMSO as in the test wells.
-
Blank Wells: Add phosphate buffer to the final reaction volume.
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To each well (except the blank), add the ATCI and DTNB solutions to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of BW284c51 using the formula: % Inhibition = [ (Rate_control - Rate_test) / Rate_control ] * 100
-
Plot the % inhibition against the logarithm of the BW284c51 concentration to determine the IC₅₀ value.
-
To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (BW284c51) and analyze the data using Lineweaver-Burk or Dixon plots. [9]
-
Protocol: Characterization of nAChR Blockade using Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for studying the function of ion channels, such as nAChRs. [10]This method allows for the direct measurement of ionic currents flowing through the cell membrane in response to agonist application, and how these currents are affected by antagonists like BW284c51.
Experimental Workflow: Whole-Cell Patch-Clamp for nAChR Blockade
Caption: Workflow for characterizing nAChR blockade by BW284c51 using whole-cell patch-clamp.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA, or a mammalian cell line like HEK293 transiently or stably expressing the receptor).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Perfusion system for solution exchange.
-
Acetylcholine (ACh).
-
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51).
-
Extracellular (bath) solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., for mammalian cells: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.2).
Procedure:
-
Cell Preparation:
-
Culture and prepare the cells expressing the nAChRs of interest.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Establishing a Whole-Cell Recording:
-
Position the patch pipette over a cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
-
Recording Protocol:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of ACh to the cell using the perfusion system to elicit a baseline inward current.
-
After the cell has recovered, co-apply ACh with varying concentrations of BW284c51 and record the resulting currents.
-
To assess voltage dependence, apply a series of voltage steps during the application of ACh alone and in the presence of BW284c51, and measure the resulting current amplitudes. [3]
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of BW284c51.
-
Calculate the percentage of inhibition for each concentration of BW284c51.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the BW284c51 concentration to determine the IC₅₀ value.
-
Analyze the current-voltage (I-V) relationship to characterize the voltage dependence of the blockade.
-
Measure the rate of current decay in the presence and absence of BW284c51 to assess its effect on receptor desensitization.
-
Synthesis of 1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
Conclusion and Future Directions
1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51) is a valuable pharmacological tool with a well-characterized dual mechanism of action. Its potent and selective inhibition of acetylcholinesterase, primarily through interaction with the peripheral anionic site, makes it an excellent choice for studies on the role of this enzyme in health and disease. Concurrently, its noncompetitive, voltage-dependent blockade of nicotinic acetylcholine receptors provides an additional layer of complexity that must be considered in experimental design and data interpretation.
Future research could focus on elucidating the precise kinetic parameters of AChE inhibition by BW284c51, including a definitive Ki value and a detailed characterization of its allosteric effects. Furthermore, a comprehensive analysis of its inhibitory potency against a wider range of neuronal and muscle nAChR subtypes would be highly beneficial. A deeper understanding of the structure-activity relationships governing its dual activities could also pave the way for the design of new, even more selective pharmacological probes.
This technical guide provides a solid foundation for researchers working with BW284c51, enabling them to leverage its unique properties to advance our understanding of cholinergic signaling and to develop novel therapeutic strategies for a variety of neurological and psychiatric disorders.
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Kuca, K., Jun, D., & Musilek, K. (2010). Preparation, in vitro screening and molecular modelling of monoquaternary compounds related to the selective acetylcholinesterase inhibitor BW284c51. Molecules, 15(4), 2372-2384. [Link]
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Olivera-Bravo, S., Ivorra, I., Morales, A., & Vivas, M. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British journal of pharmacology, 144(1), 88–97. [Link]
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Radic, Z., Pickering, N. A., Vellom, D. C., Camp, S., & Taylor, P. (1993). Acetylcholinesterase peripheral anionic site degeneracy conferred by amino acid arrays sharing a common core. Journal of Biological Chemistry, 268(29), 21751-21758. [Link]
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Zwart, R., & Vijverberg, H. P. (1998). Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes. Molecular pharmacology, 54(6), 1124–1131. [Link]
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Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
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Musilek, K., Holas, O., & Kuca, K. (2010). Structure-activity relationship of quaternary acetylcholinesterase inhibitors - outlook for early myasthenia gravis treatment. Current medicinal chemistry, 17(17), 1810–1824. [Link]
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Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. [Link]
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Olivera-Bravo, S., et al. (2005). The acetylcholinesterase inhibitor BW284c51 is a potent blocker of Torpedo nicotinic AchRs incorporated into the Xenopus oocyte membrane. British journal of pharmacology, 144(1), 88-97. [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
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ResearchGate. (n.d.). View of Identification of Dual Human Acetylcholinesterase and Butyrylcholinesterase Inhibitors Through Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]
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Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International journal of molecular sciences, 23(9), 5072. [Link]
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Kamal, M. A., et al. (2020). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. CNS & neurological disorders drug targets, 19(7), 543-550. [Link]
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ResearchGate. (n.d.). Acetylcholinesterase inhibition kinetics analysis of compound 5. [Link]
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